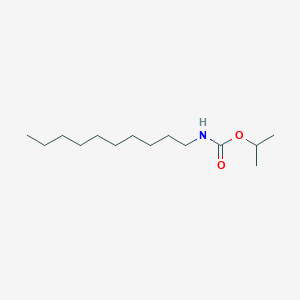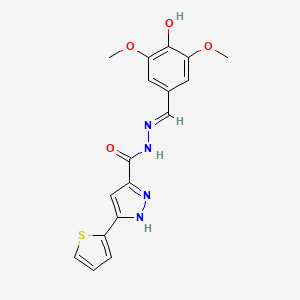![molecular formula C19H24N4O2 B11993655 N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)
N-[7-(Isonicotinoylamino)heptyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(Isonicotinoylamino)heptyl]isonicotinamide typically involves the reaction of isonicotinic acid with heptylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Isonicotinic Acid: Isonicotinic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The activated ester is then reacted with heptylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
N-[7-(Isonicotinoylamino)heptyl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-[7-(Isonicotinoylamino)heptyl]isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a bioactive compound. It may have antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the production of specialty chemicals and materials. It may also be used in the formulation of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of N-[7-(Isonicotinoylamino)heptyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-[7-(Isonicotinoylamino)heptyl]isonicotinamide can be compared with other similar compounds, such as:
- N-(5-Methyl-2-pyridinyl)isonicotinamide
- N,N-Dinonyl-isonicotinamide
- N-(4-tert-Butyl-thiazol-2-yl)-isonicotinamide
- N-(2-Chlorophenyl)isonicotinamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C19H24N4O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-[7-(pyridine-4-carbonylamino)heptyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H24N4O2/c24-18(16-6-12-20-13-7-16)22-10-4-2-1-3-5-11-23-19(25)17-8-14-21-15-9-17/h6-9,12-15H,1-5,10-11H2,(H,22,24)(H,23,25) |
InChIキー |
SLIIDBAWPNQWMN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)NCCCCCCCNC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one](/img/structure/B11993572.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11993613.png)



![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993643.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11993676.png)


